molecular formula C28H18F6 B12532416 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-15-2

1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene

Cat. No.: B12532416
CAS No.: 652131-15-2
M. Wt: 468.4 g/mol
InChI Key: FQQTUANRGLXTPI-UHFFFAOYSA-N
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Description

1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is a complex organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired ethene-diyl linkage. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is unique due to its specific ethene-diyl linkage and the presence of multiple trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

652131-15-2

Molecular Formula

C28H18F6

Molecular Weight

468.4 g/mol

IUPAC Name

1-[1,2-diphenyl-2-[3-(trifluoromethyl)phenyl]ethenyl]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C28H18F6/c29-27(30,31)23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)22-14-8-16-24(18-22)28(32,33)34/h1-18H

InChI Key

FQQTUANRGLXTPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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